![molecular formula C20H17N5O3 B2546242 1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-59-2](/img/structure/B2546242.png)

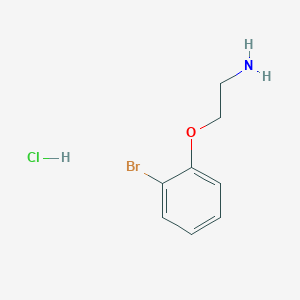

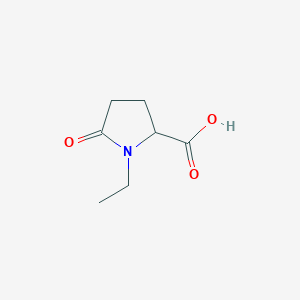

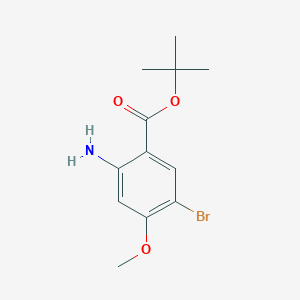

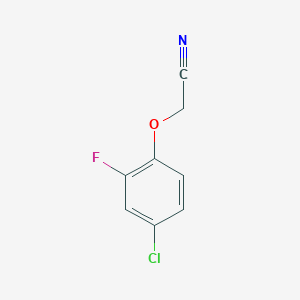

1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of key intermediates such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, which is then reacted with various reagents to yield the pyrazolo[3,4-d]pyrimidin-4-ones . Another approach includes the reaction of 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with different amides to produce 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines . Additionally, the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide is used to synthesize 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The variations in the substituents attached to this core structure influence the biological activity and physical properties of the compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, coupling with aromatic amines, and reactions with reagents containing primary amino groups . These reactions are crucial for the diversification of the core structure and the enhancement of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by the substituents on the core structure. For instance, the introduction of a nitro group can significantly enhance the antitumor activity of the compounds, as seen with the potent inhibitory activity of 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one . The solvatochromic properties of these compounds can also be studied to understand their interactions with solvents, which is important for their application as dyes .

Case Studies and Biological Activities

Several pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their biological activities. For example, compounds with platelet antiaggregating activity have been identified, which could be beneficial for the development of new therapeutic agents . Antitumor activities have been observed in compounds tested against the MCF-7 human breast adenocarcinoma cell line, with some derivatives showing significant inhibitory activity . Additionally, antimicrobial and radical scavenging activities have been reported, indicating the potential of these compounds in the treatment of infections and as antioxidants .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antiviral and Antimicrobial Studies : Derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, similar in structure to the compound of interest, have been synthesized and evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), as well as for antimicrobial properties against both Gram-positive and Gram-negative bacteria and fungi. Certain moieties, like 4-nitrophenyl and 3-nitrophenyl, showed good inhibitory activity (Shamroukh et al., 2007; Sanjeeva Reddy et al., 2010).

- Anticancer Activity : Research has shown that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives possess significant antitumor activities. For example, compounds have been tested against the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory effects (Abdellatif et al., 2014).

- Anti-inflammatory, Analgesic, and Antipyretic Activities : Novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties, showing activities comparable to standard treatments (Antre et al., 2011).

Synthetic Approaches and Chemical Properties

- Novel Synthetic Pathways : Research has focused on developing new synthetic methodologies for producing pyrazolo[3,4-d]pyrimidin-4-one derivatives and related compounds, including microwave-assisted synthesis and green chemistry approaches (Deohate & Palaspagar, 2020; Rahmouni et al., 2016).

- Solvatochromic Properties and Industrial Applications : Certain pyrazolo-pyridine derivatives have been explored for their solvatochromic properties and potential as corrosion inhibitors in industrial applications, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in non-medical contexts as well (Dohare et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The compound has shown promising results in inhibiting CDK2 and has potential for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on exploring its potential as a therapeutic agent in cancer treatment.

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-13-3-8-18(14(2)9-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-6-16(7-5-15)25(27)28/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAATXCINRYMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)